A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Linoleate for Research Applications
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Linoleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal molecule in various fields of scientific research, including drug development, cell biology, and materials science. Its well-defined chemical structure and susceptibility to oxidation make it an excellent model compound for studying lipid peroxidation, a fundamental process implicated in numerous physiological and pathological conditions. This technical guide provides an in-depth overview of the core physicochemical properties of methyl linoleate, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways and relevant experimental workflows.
Physicochemical Properties of Methyl Linoleate
The following table summarizes the key physicochemical properties of methyl linoleate, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₉H₃₄O₂ |
| Molecular Weight | 294.48 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Melting Point | -35 °C[3][4][5] |
| Boiling Point | 212 °C at 16 mmHg[6]; 192 °C at 4 mmHg[5][7][8][9]; approximately 373-374 °C at 760 mmHg[3][10] |
| Density | 0.889 g/mL at 25 °C[5][7][8][9] |
| Refractive Index (n20/D) | 1.462[5][7][9][11] |
| Solubility | Insoluble in water[1][4]; Soluble in dimethylformamide (DMF), fat solvents, oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][4][11][12] |
| Viscosity | 4.798 cP[13] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of methyl linoleate.
Determination of Purity by Gas Chromatography (GC)
This protocol outlines the analysis of methyl linoleate purity using a gas chromatograph with a flame ionization detector (FID).
Materials:
-
Gas chromatograph (GC) with FID
-
Non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm)[12]
-
Helium or Hydrogen (carrier gas)
-
Methyl linoleate sample
-
Heptane (B126788) (solvent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the methyl linoleate sample in heptane (e.g., 1% w/v).
-
Instrument Setup:
-
Injection: Inject 0.5 µL of the prepared sample into the GC.[12]
-
Data Analysis: The purity of methyl linoleate is determined by the area percentage of the main peak in the resulting chromatogram.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the melting point of methyl linoleate using DSC.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Methyl linoleate sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the methyl linoleate sample into an aluminum pan and hermetically seal it.
-
Instrument Setup:
-
Equilibrate the DSC cell at a low temperature (e.g., -60 °C).
-
Heating Rate: 5 °C/min.
-
Temperature Range: -60 °C to 50 °C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Analysis:
-
Cool the sample to -65°C and hold for 5 minutes.
-
Heat the sample from -65 °C to 50 °C at a rate of 5°C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the DSC thermogram. For methyl linoleate, a peak around -41.5°C is expected.
Determination of Boiling Point by Simulated Distillation via Gas Chromatography
This protocol adapts a standard test method for determining the boiling range of fatty acid methyl esters (FAMEs) to estimate the boiling point of pure methyl linoleate.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Non-polar open tubular (capillary) gas chromatographic column[5]
-
Helium (carrier gas)
-
Methyl linoleate sample
-
Viscosity-reducing solvent (e.g., carbon disulfide)[5]
-
n-paraffin calibration mixture[5]
Procedure:
-
Calibration:
-
Inject a calibration mixture of n-paraffins covering a wide boiling range.
-
Record the retention time for each n-paraffin.
-
Create a calibration curve of boiling point versus retention time.
-
-
Sample Preparation: Dilute a sample aliquot with a viscosity-reducing solvent.[5]
-
Instrument Setup:
-
Injector Temperature: Programmed to vaporize the sample.
-
Detector Temperature: 350 °C
-
Oven Temperature Program: A reproducible linear rate to elute components in order of increasing boiling point (e.g., 35°C to 380°C at 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject the diluted sample into the GC.
-
Data Analysis:
-
Record the retention time of the methyl linoleate peak.
-
Using the calibration curve, determine the boiling point corresponding to the retention time of the methyl linoleate peak.
-
Determination of Density using a Pycnometer
This protocol details the use of a pycnometer to determine the density of methyl linoleate.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[9]
-
Analytical balance
-
Distilled water
-
Methyl linoleate sample
-
Thermometer
Procedure:
-
Calibration of Pycnometer:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m₀).[9]
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₁).
-
The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
-
Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the methyl linoleate sample, ensuring no air bubbles are trapped.
-
Weigh the filled pycnometer (m₂).
-
-
Calculation:
-
The mass of the methyl linoleate is m_sample = m₂ - m₀.
-
The density (ρ) of methyl linoleate is calculated as ρ = m_sample / V.
-
Determination of Solubility
This protocol provides a general method for determining the solubility of methyl linoleate in various organic solvents.
Materials:
-
Methyl linoleate
-
A range of organic solvents with varying polarities (e.g., ethanol (B145695), acetone, chloroform, hexane)
-
Graduated cylinders or pipettes
-
Test tubes or small vials
-
Vortex mixer
Procedure:
-
Preliminary Test:
-
To a test tube, add a known small amount of methyl linoleate (e.g., 0.1 g).
-
Gradually add the solvent in small increments (e.g., 0.1 mL) while vortexing.
-
Observe the point at which the methyl linoleate completely dissolves to get an approximate solubility range.
-
-
Quantitative Determination:
-
Based on the preliminary test, weigh a more precise amount of methyl linoleate into a vial.
-
Add a measured volume of the solvent and vortex until the solute is fully dissolved.
-
If it dissolves, add more methyl linoleate in known increments until saturation is reached (a small amount of undissolved material remains after prolonged vortexing).
-
If it does not dissolve, add more solvent in measured increments until complete dissolution.
-
-
Expression of Results: Express the solubility as g/100 mL or mg/mL of the solvent at a specified temperature.
Signaling Pathways and Experimental Workflows
Methyl linoleate and its metabolites are involved in crucial cellular signaling pathways. Understanding these pathways is vital for researchers in drug development and cell biology.
Akt/GSK3β Signaling Pathway
Methyl linoleate has been shown to influence the Akt/GSK3β signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Research suggests that methyl linoleate can modulate the phosphorylation status of Akt and GSK3β, thereby affecting downstream cellular processes.[3][4]
Caption: Methyl Linoleate's modulation of the Akt/GSK3β signaling pathway.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Linoleic acid, the precursor to methyl linoleate, and its metabolites can influence mTOR signaling. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.
Caption: Influence of linoleic acid metabolites on the mTOR signaling pathway.
Experimental Workflow: Investigating the Effects of Methyl Linoleate on Cultured Cells
This workflow outlines a general procedure for studying the biological effects of methyl linoleate on a cell line of interest.
Caption: General workflow for studying the effects of methyl linoleate in cell culture.
Protocol for Preparing Methyl Linoleate for Cell Culture:
-
Stock Solution Preparation: Due to its low water solubility, prepare a concentrated stock solution of methyl linoleate in a sterile organic solvent such as ethanol or DMSO. A typical stock concentration is 10-100 mM.
-
Working Solution Preparation: The stock solution should be diluted in serum-free media or media containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its stability and delivery to the cells. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Add the working solution to the cell culture medium to achieve the desired final concentration of methyl linoleate for the experiment. Include appropriate vehicle controls (medium with the same concentration of the solvent and/or BSA) in your experimental design.
Conclusion
This technical guide provides a solid foundation for researchers working with methyl linoleate. The comprehensive data on its physicochemical properties, coupled with detailed experimental protocols, will aid in the accurate and reproducible execution of experiments. Furthermore, the insights into its involvement in key signaling pathways and the provided experimental workflows offer a starting point for investigating its diverse biological roles. As research in this area continues to evolve, a thorough understanding of these fundamental aspects of methyl linoleate will be indispensable for advancing our knowledge in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Sageretia thea fruit extracts rich in methyl linoleate and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway -Nutrition Research and Practice | 학회 [koreascience.kr]
- 4. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kaycantest.com [kaycantest.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 8. MT 181 - Solubility in organic solvents [cipac.org]
- 9. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chymist.com [chymist.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
